4-methoxy-1-(pyridin-3-yl)butan-1-one

Catalog No.
S6542236
CAS No.
127686-50-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-1-(pyridin-3-yl)butan-1-one

CAS Number

127686-50-4

Product Name

4-methoxy-1-(pyridin-3-yl)butan-1-one

IUPAC Name

4-methoxy-1-pyridin-3-ylbutan-1-one

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-13-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3

InChI Key

OSMVQPZBXMOVLI-UHFFFAOYSA-N

Canonical SMILES

COCCCC(=O)C1=CN=CC=C1
  • PubChem Entry: A search for "4-methoxy-1-(pyridin-3-yl)butan-1-one" on PubChem, a database of chemical information maintained by the National Institutes of Health, provides some basic information about the compound's structure and properties []. However, there is no mention of its use in scientific research.

Further Exploration:

Here are some suggestions for further exploration:

  • SpectraBase: SpectraBase lists a mass spectrometry record for 4-methoxy-1-(pyridin-3-yl)butan-1-one, which may be indicative of its use in research involving characterization techniques [].
  • Scientific Literature Search: Searching scientific databases like ScienceDirect, Scopus, or Google Scholar with keywords like "4-methoxy-1-(pyridin-3-yl)butan-1-one" and terms related to specific research areas (e.g., medicinal chemistry, material science) might reveal relevant publications.

4-Methoxy-1-(pyridin-3-yl)butan-1-one is an organic compound characterized by its unique structure, which includes a methoxy group and a pyridin-3-yl moiety attached to a butanone backbone. Its molecular formula is C10H13NC_{10}H_{13}N, and it has significant implications in medicinal chemistry and organic synthesis. The presence of the pyridine ring enhances its biological activity, making it a subject of interest in various research fields.

  • Oxidation: This compound can be oxidized to form corresponding N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield secondary amines, typically using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups can be replaced by other nucleophiles.

These reactions highlight the compound's versatility as a precursor for synthesizing more complex molecules.

The biological activity of 4-methoxy-1-(pyridin-3-yl)butan-1-one has been explored in various studies. It exhibits potential as an enzyme inhibitor and receptor ligand, making it valuable in pharmacological research. The pyridine component is known to interact with biological targets, influencing pathways related to cellular proliferation and differentiation. Its structural features suggest possible applications in anti-inflammatory and anti-cancer therapies.

Several methods exist for synthesizing 4-methoxy-1-(pyridin-3-yl)butan-1-one:

  • Reductive Amination: A common approach involves the reaction of 3-pyridinecarboxaldehyde with butanamine under reductive amination conditions, utilizing reducing agents such as sodium triacetoxyborohydride.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of pyridine derivatives with appropriate butanone derivatives.
  • Functional Group Transformations: Starting from simpler precursors, functional group modifications can yield the desired structure through a series of reactions.

These synthesis routes are optimized for high yield and purity, often employing advanced techniques like continuous flow reactors in industrial settings.

4-Methoxy-1-(pyridin-3-yl)butan-1-one finds applications across various domains:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceutical agents targeting specific diseases.
  • Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, contributing to advancements in material science and catalysis.
  • Biological Research: Its properties are investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Research into the interaction of 4-methoxy-1-(pyridin-3-yl)butan-1-one with biological targets reveals its mechanism of action. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing signaling pathways that regulate cell growth and differentiation. Studies indicate that its interactions could lead to significant biological effects, particularly in cancer biology.

Several compounds share structural similarities with 4-methoxy-1-(pyridin-3-yl)butan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-2-ylmethyl)butan-1-aminePyridine at the 2-positionDifferent positional isomerism affects reactivity
N-(pyridin-4-ylmethyl)butan-1-aminePyridine at the 4-positionVariation in binding affinity due to position
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneNitrosamine derivativeKnown mutagen with significant biological impact
N-(pyridin-3-ylmethyl)pentan-1-amineLonger carbon chainAltered pharmacokinetics due to chain length

These compounds exhibit similar reactivity patterns but differ significantly in their biological activities and applications due to variations in their structural features. The unique combination of a methoxy group and a pyridine ring in 4-methoxy-1-(pyridin-3-yl)butan-1-one distinguishes it from its analogs, enhancing its potential utility in drug development and research.

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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